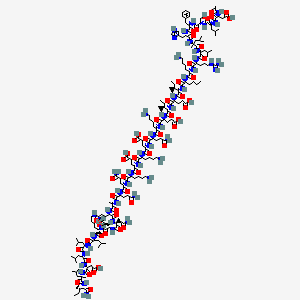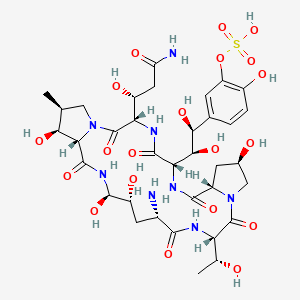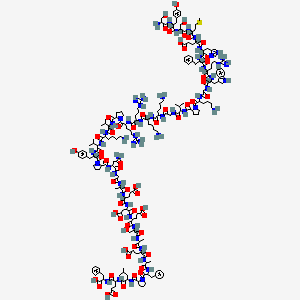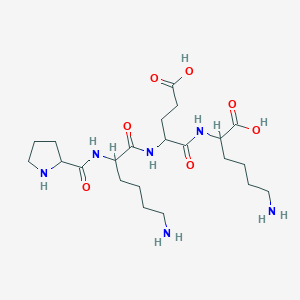
乙酰基布拉地kinin盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bradykinin Acetate Salt is a pro-inflammatory peptide that acts through G-protein-coupled receptors . It plays an important role in the regulation of fluid and electrolyte balance, smooth muscle contraction, vasodilation, and capillary permeability . It also activates sphingolipid metabolism .
Synthesis Analysis
Bradykinin Acetate Salt may be used as a precursor for the preparation of bradykinin (BK) prior to its determination from acidic aqueous solutions by electromembrane extraction (EME) followed by analysis using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector .Molecular Structure Analysis
The molecular formula of Bradykinin Acetate Salt is C52H77N15O13 . The molecular weight is 1120.3 g/mol .Chemical Reactions Analysis
Bradykinin Acetate Salt may be used as a precursor for the preparation of bradykinin (BK) prior to its determination from acidic aqueous solutions by electromembrane extraction (EME) followed by analysis using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector .Physical and Chemical Properties Analysis
Bradykinin Acetate Salt has a molecular weight of 1120.3 g/mol . It is a compound with the molecular formula C52H77N15O13 .科学研究应用
平滑肌收缩刺激
乙酰基布拉地kinin盐已被用于刺激豚鼠回肠的收缩 {svg_1}. 此应用在研究平滑肌组织的生理学和了解各种物质如何影响其收缩和松弛方面特别有用。
成纤维细胞中的收缩剂
乙酰基布拉地kinin盐作为成纤维细胞中的收缩剂 {svg_2}. 成纤维细胞是一种合成细胞外基质和胶原蛋白的细胞,在伤口愈合和组织修复中起着至关重要的作用。 对布拉地kinin对这些细胞影响的研究可以提供对组织再生和伤口愈合过程的见解。
内皮刺激
该化合物已被用于刺激人体皮下动脉的内皮 {svg_3}. 内皮是血管的内层,其正常功能对于血管健康至关重要。 该领域的研究所能为我们对心血管疾病的理解做出贡献。
诱发钙信号
乙酰基布拉地kinin盐已被用于在神经母细胞瘤-神经胶质瘤杂交细胞系 NG108-15 中诱发钙信号 {svg_4}. 此应用在神经科学研究中具有重要意义,特别是在研究神经系统内的细胞信号传导和交流方面。
疼痛受体激活
乙酰基布拉地kinin盐激活疼痛受体 {svg_5}. 这使其成为疼痛研究中的宝贵工具,帮助科学家了解疼痛感知的机制并开发新的止痛策略。
增加毛细血管通透性
布拉地kinin已知会增加毛细血管通透性 {svg_6}. 此特性在炎症和免疫反应研究中很重要,因为毛细血管通透性增加可以有效地将免疫细胞输送到损伤或感染部位。
布拉地kinin的制备
乙酰基布拉地kinin盐可用作布拉地kinin (BK) 制备的前体,然后通过电膜萃取 (EME) 从酸性水溶液中测定,然后使用高效液相色谱 (HPLC) 和紫外 (UV) 检测器进行分析 {svg_7}.
一氧化氮合酶的激活
乙酰基布拉地kinin盐激活 Ca2±依赖性一氧化氮合酶 {svg_8}. 这种酶在生产一氧化氮中起着关键作用,一氧化氮是一种在许多生理和病理过程中充当信号分子的分子。
作用机制
Target of Action
Bradykinin acetate salt primarily targets G-protein-coupled receptors . It is a pro-inflammatory peptide that plays a significant role in various physiological processes . The compound’s primary targets are the Bradykinin Receptor B2 (B2R), which is a G protein-coupled receptor .
Mode of Action
Bradykinin acetate salt interacts with its targets, leading to the activation of sphingolipid metabolism . When fibroblasts are treated with bradykinin, there is a rapid and significant increase in ceramide, followed by a transient rise in sphingosine content . This interaction results in changes at the cellular level, contributing to the compound’s overall effect.
Biochemical Pathways
Bradykinin acetate salt affects several biochemical pathways. It is involved in the kallikrein-kinin system (KKS), where it is associated with an inflammatory response pathway with diverse vascular permeability functions . The compound is generated from high molecular weight kininogens (HMWK) by the enzyme kallikrein . There is also compelling evidence that plasmin, a fibrinolytic enzyme, can generate bradykinin after HMWK cleavage .
Pharmacokinetics
It is known that a class of drugs called angiotensin-converting-enzyme inhibitors (ace inhibitors) can increase bradykinin levels by inhibiting its degradation, thereby increasing its blood pressure-lowering effect .
Result of Action
The action of bradykinin acetate salt leads to various molecular and cellular effects. It promotes inflammation, causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, and makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . It also activates pain receptors, induces smooth muscle contraction, and activates Ca2±dependent nitric oxide synthetase .
生化分析
Biochemical Properties
Bradykinin acetate salt interacts with various enzymes, proteins, and other biomolecules. It signals primarily through the Bradykinin Receptor B2 (B2R), a G protein-coupled receptor (GPCR) coupled to the G protein family . The activation of B2R leads to a signaling cascade involving downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . These interactions play a crucial role in the biochemical reactions involving bradykinin acetate salt .
Cellular Effects
Bradykinin acetate salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to protect endothelial cells from oxidative stress-induced senescence .
Molecular Mechanism
The molecular mechanism of action of bradykinin acetate salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The activation of B2R by bradykinin acetate salt leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins .
Metabolic Pathways
Bradykinin acetate salt is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
Bradykinin acetate salt is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation
属性
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGBULRGBBKXHS-MIEKKPBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6846-03-3 |
Source


|
| Record name | 6846-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)





